N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide
Description
The exact mass of the compound this compound is 384.08047301 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2S/c1-2-26-12-7-8-13-14(9-12)27-17(19-13)20-16(25)15-21-23-24(22-15)11-5-3-10(18)4-6-11/h3-9H,2H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZSQVSPXXPUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a tetrazole ring. Its molecular formula is , with a molecular weight of approximately 373.43 g/mol. The presence of the ethoxy group and the fluorophenyl substituent contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Summary
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 μg/mL |
| Compound B | S. aureus | 5 μg/mL |
| N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole | Bacillus subtilis | 15 μg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays have revealed that it exhibits significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and HepG2 .
Table 2: Antitumor Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12 | Induction of apoptosis |
| HepG2 | 15 | Cell cycle arrest |
| RKO | 20 | Inhibition of proliferation |
The biological activity of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole appears to be mediated by several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Interference with DNA Replication : Some studies suggest that it can bind to DNA or interfere with its replication processes, leading to cell death.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
A notable study evaluated the efficacy of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole in a murine model of cancer. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone. This underscores the potential for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies have shown that derivatives of benzothiazole can induce apoptosis in human cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide exhibits anti-inflammatory properties. Research has demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide. Benzothiazole derivatives are known for their fungicidal properties. Studies have indicated that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can effectively control fungal pathogens in crops .
Data Table: Pesticidal Efficacy
Polymer Development
In material science, the incorporation of benzothiazole derivatives into polymer matrices is being explored for enhancing material properties such as thermal stability and UV resistance. The unique chemical structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide allows for potential applications in developing advanced materials with specific mechanical properties .
Data Table: Material Properties Enhancement
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
